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Compound of Interest

Compound Name: 2',4'-Dimethoxypropiophenone

Cat. No.: B1345466

Introduction: Positioning a Key Synthetic
Intermediate

2'.4'-Dimethoxypropiophenone, registered under CAS number 831-00-5, is an aromatic
ketone that serves as a valuable intermediate in advanced organic synthesis.[1][2] Structurally,
it is a propiophenone core substituted with two methoxy groups at the 2' and 4' positions of the
phenyl ring.[3][4] This substitution pattern, featuring two potent electron-donating groups,
renders the aromatic ring highly activated towards further chemical transformations while also
defining the molecule's electronic and physical properties. Its utility is primarily found in the
construction of more complex molecules within the pharmaceutical, agrochemical, and
materials science sectors.[5] This guide provides a comprehensive technical overview of its
synthesis, characterization, potential applications, and safe handling protocols, designed for
professionals in chemical research and development.

Physicochemical Properties

A clear understanding of a compound's physical properties is foundational to its application in
experimental work. These values dictate appropriate solvents for reactions and purification, as
well as storage conditions.
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Property Value Source
CAS Number 831-00-5 [1]1[3][4]
Molecular Formula C11H1403 [1][3][6]
Molecular Weight 194.23 g/mol [11[3][6]
1-(2,4-
IUPAC Name dimethoxyphenyl)propan-1- [3]
one

Propiophenone, 2',4'-
Synonyms ) [1114]
dimethoxy-

White to pale yellow
Appearance , [5]
solid/crystals

Melting Point 76-80 °C [61[7]

Part 1: Synthesis via Friedel-Crafts Acylation

The most direct and common route to 2',4'-Dimethoxypropiophenone is the Friedel-Crafts
acylation of 1,3-dimethoxybenzene.[8] This classic electrophilic aromatic substitution reaction is
highly effective due to the specific electronic nature of the starting material.

Mechanistic Rationale: The Role of Activating Groups

The choice of 1,3-dimethoxybenzene as the substrate is critical. The two methoxy (-OCH?3)
groups are strong activating groups, donating electron density into the aromatic ring via
resonance. This significantly increases the ring's nucleophilicity, making it more susceptible to
attack by the electrophile compared to unsubstituted benzene.[9]

Furthermore, these groups are ortho, para-directing. In this specific case:
e The C4 position is para to the C1 methoxy group.
e The C2 position is ortho to the C1 methoxy group.

e The C6 position is ortho to the C1 methoxy group.
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Acylation occurs predominantly at the C4 position (which becomes the C4' position in the
product). This is due to the combined directing effects of both methoxy groups and steric
hindrance, which makes the C4 position the most electronically enriched and accessible site for
the incoming electrophile.
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Figure 1: Friedel-Crafts Acylation Mechanism
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Caption: Logical flow of the Friedel-Crafts acylation reaction.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure. All operations should be conducted in a
well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

1,3-Dimethoxybenzene

Propionyl chloride

Anhydrous Aluminum Chloride (AICI3)

Dichloromethane (DCM, anhydrous)
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Hydrochloric acid (HCI), concentrated

5% Sodium Hydroxide (NaOH) solution

Saturated Sodium Chloride (brine) solution

Anhydrous Magnesium Sulfate (MgSQOa)
e Ice
Procedure:

e Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a
dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

e Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous AICIs (1.2
equivalents) and anhydrous DCM.

o Electrophile Formation: Add propionyl chloride (1.1 equivalents) dropwise to the stirred
suspension via the dropping funnel, maintaining the temperature below 5 °C. Stir for 15-20
minutes to allow for the formation of the acylium ion complex.[9][10]

o Aromatic Addition: Dissolve 1,3-dimethoxybenzene (1.0 equivalent) in a minimal amount of
anhydrous DCM and add it dropwise to the reaction mixture over 30-45 minutes, ensuring
the internal temperature does not exceed 10 °C.

» Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at
room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting
material.

e Quenching: Carefully and slowly quench the reaction by pouring the mixture over a beaker of
crushed ice and concentrated HCI. This hydrolyzes the aluminum complexes.

o Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the
agueous layer twice with DCM.

o Washing: Combine the organic layers and wash sequentially with water, 5% NaOH solution,
and finally with brine. The basic wash removes any unreacted acid chloride and phenolic
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byproducts.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOQOea, filter, and
concentrate the solvent using a rotary evaporator to yield the crude product.

« Purification: Purify the resulting solid by recrystallization from a suitable solvent system (e.qg.,
ethanol/water or isopropanol) to afford pure 2',4'-Dimethoxypropiophenone.

Part 2: Analytical Characterization and Workflow

Confirming the identity and purity of the synthesized product is a non-negotiable step in
chemical research. A multi-modal spectroscopic approach provides a self-validating system for
structural elucidation.[11][12]

Caption: A standard workflow for purifying and validating a synthesized compound.

Spectroscopic Signature

The following data are predictive, based on the known structure, and represent the expected
results from spectroscopic analysis.[13][14][15]

e 'H NMR (Proton NMR):

o Aromatic Region: Three protons in a complex splitting pattern (an ABC system) between &
6.4-7.6 ppm. The proton at the 6' position will be a doublet, the one at the 5' position a
doublet of doublets, and the one at the 3' position a doublet.

o Aliphatic Chain: A quartet at approximately & 2.9 ppm corresponding to the two protons of
the methylene (-CHz-) group, coupled to the methyl group. A triplet at approximately & 1.1
ppm for the three protons of the terminal methyl (-CHs) group.

o Methoxy Groups: Two sharp singlets, each integrating to 3H, at approximately 6 3.8-3.9
ppm, corresponding to the two non-equivalent -OCHs groups.

e 13C NMR (Carbon NMR):

o Carbonyl: A peak in the downfield region, around & 200-205 ppm.
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o Aromatic Carbons: Six distinct signals in the d 100-165 ppm range. The carbons attached
to the oxygen atoms (C2' and C4') will be the most downfield.

o Aliphatic Carbons: A signal for the -CHz- group around & 35 ppm and a signal for the -CHs
group around & 8 ppm.

o Methoxy Carbons: Two signals around & 55-56 ppm.

IR (Infrared) Spectroscopy:

o C=0 Stretch: A strong, sharp absorption band around 1660-1675 cm~2. This is
characteristic of an aryl ketone conjugated with the aromatic ring.

o C-O Stretches: Two distinct bands in the region of 1250-1300 cm~?! (asymmetric) and
1020-1050 cm~1 (symmetric) for the aryl-alkyl ether linkages.

o Aromatic C-H Stretches: Signals appearing just above 3000 cm™1.
e Mass Spectrometry (MS):

o Molecular lon (M*): A prominent peak at m/z = 194, corresponding to the molecular weight
of the compound.

o Key Fragments: A significant peak at m/z = 165 (loss of the ethyl group, -C2Hs) and a base
peak at m/z = 135 (the 2,4-dimethoxybenzoyl cation).

Part 3: Synthetic Utility and Potential
Transformations

2'.4'-Dimethoxypropiophenone is not typically an end-product but rather a versatile building
block.[2][5] Its chemical reactivity is centered around three main areas: the ketone carbonyl
group, the activated aromatic ring, and the a-protons of the propyl chain. This trifecta of
reactive sites allows for diverse downstream modifications.
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2',4'-Dimethoxypropiophenone
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Figure 3: Potential Synthetic Transformations

Click to download full resolution via product page
Caption: Key reactive sites and potential downstream products.

» Ketone Modifications: The carbonyl group can be easily reduced to a secondary alcohol
using agents like sodium borohydride (NaBHa), creating a new chiral center. It can also
undergo reactions like reductive amination to introduce nitrogen-containing functionalities.

o Aromatic Ring Substitution: Despite being heavily substituted, the remaining positions on the
aromatic ring (3, 5', and 6') are activated and can undergo further electrophilic aromatic
substitution, such as nitration or halogenation, to introduce additional functional groups.

o Alpha-Carbon Chemistry: The methylene protons alpha to the carbonyl group can be
deprotonated to form an enolate, which can then act as a nucleophile in various C-C bond-
forming reactions. Alternatively, this position can be halogenated to create a reactive handle
for subsequent nucleophilic substitution.

The strategic combination of these transformations allows for the construction of complex
molecular scaffolds from this relatively simple starting material, highlighting its importance in
synthetic programs aimed at discovering new bioactive molecules.
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Part 4: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory when
handling 2',4'-Dimethoxypropiophenone.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:
o Skin Irritation (Category 2)[3]
o Serious Eye Irritation (Category 2)[3]

o Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[3]

Recommended Handling Procedures

e Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[16][17]

o Personal Protective Equipment (PPE):
o Wear protective gloves (e.g., nitrile), ensuring they are inspected prior to use.[18]
o Wear chemical safety goggles or a face shield.[16][17]
o Use a lab coat to prevent skin contact.

e Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the
laboratory.[16] Avoid breathing dust or vapors.[17]

Storage and Disposal

o Storage: Store in a cool, dry, and well-ventilated place.[17] Keep the container tightly closed
and away from incompatible materials such as strong oxidizing agents and strong bases.[16]
[17]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[3][17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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